3-Chloro-4-methoxyaniline hydrochloride
Overview
Description
3-Chloro-4-methoxyaniline hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2NO and its molecular weight is 194.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Science and Characterization
3-Chloro-4-methoxyaniline hydrochloride is investigated for its role in the polymerization processes. Sayyah et al. (2002) explored the aqueous polymerization of 3-methoxyaniline, demonstrating the influence of hydrochloric acid and sodium dichromate on polymerization rate, viscosity, and conductivity of the obtained polymer. These findings indicate potential applications in creating conductive polymers with specific properties for electronic devices (Sayyah, El-Salam, & Bahgat, 2002).
Corrosion Inhibition
Bentiss et al. (2009) investigated the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound related to 3-Chloro-4-methoxyaniline, for mild steel corrosion control in hydrochloric acid medium. This study demonstrates the compound's high inhibition efficiency, suggesting its application in protecting industrial metal surfaces (Bentiss et al., 2009).
Molecular Detection and Analysis
In the field of molecular detection, this compound-related compounds are studied for their potential in high-resolution spectroscopy and chemical sensing. Bermúdez et al. (2017) detailed the detection of the hydroxymethyl radical using rotational spectroscopy, highlighting the precision and potential of using related compounds in astrophysical and laboratory research (Bermúdez, Bailleux, & Cernicharo, 2017).
Antibacterial Activity
Zhi et al. (2005) synthesized derivatives of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, showcasing their potent inhibitory effects on bacterial DNA polymerase and Gram-positive bacterial growth in culture. This indicates potential pharmaceutical applications for developing new antibacterial agents (Zhi, Long, & Manikowski, 2005).
Environmental Safety
Yang et al. (2018) studied the reactions of benzophenone-type UV filters with chlorine and chloramine during water treatment processes. Their research provides insights into the reactivity and formation of disinfection by-products from related compounds, guiding safer water treatment practices (Yang et al., 2018).
Properties
IUPAC Name |
3-chloro-4-methoxyaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUSHFWKKSPJTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979379 | |
Record name | 3-Chloro-4-methoxyaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10979379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6329-90-4 | |
Record name | Benzenamine, 3-chloro-4-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6329-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6329-90-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-4-methoxyaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10979379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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